Product packaging for 1-[4-(Fluoromethoxy)phenyl]ethanone(Cat. No.:CAS No. 182678-46-2)

1-[4-(Fluoromethoxy)phenyl]ethanone

Cat. No.: B061461
CAS No.: 182678-46-2
M. Wt: 168.16 g/mol
InChI Key: QVLQHPQUWIFSLE-UHFFFAOYSA-N
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Description

1-[4-(Fluoromethoxy)phenyl]ethanone is a high-value fluorinated aromatic ketone serving as a critical synthetic intermediate in medicinal chemistry and drug discovery research. Its core research value lies in the strategic incorporation of the fluoromethoxy group (-OCH2F), a bioisostere for methoxy and hydroxyl groups, which can significantly alter a compound's pharmacokinetic profile, metabolic stability, and membrane permeability. Researchers utilize this compound extensively as a versatile building block for the synthesis of more complex molecules, particularly in developing targeted therapeutics. The acetyl moiety provides a reactive handle for further derivatization, including nucleophilic additions, reductions to alcohols, or formation of heterocycles. Specific applications include its use in constructing potential kinase inhibitors, GPCR ligands, and other small-molecule candidates where the introduction of fluorine is desired to modulate electronic properties, lipophilicity, and binding affinity. This compound is presented with high purity and consistency, essential for achieving reproducible results in exploratory synthesis and structure-activity relationship (SAR) studies. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B061461 1-[4-(Fluoromethoxy)phenyl]ethanone CAS No. 182678-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(fluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLQHPQUWIFSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450381
Record name 1-[4-(fluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182678-46-2
Record name 1-[4-(fluoromethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization for 1 4 Fluoromethoxy Phenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of 1-[4-(Fluoromethoxy)phenyl]ethanone. This technique provides detailed information about the chemical environment of each atom, enabling unambiguous structural assignment.

Application of ¹⁹F NMR in Probing Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This results in high sensitivity and a wide chemical shift range, which minimizes signal overlap and simplifies spectral analysis. wikipedia.orgthermofisher.com

In the case of this compound, the ¹⁹F NMR spectrum would exhibit a characteristic signal for the fluoromethoxy group (-OCH₂F). The chemical shift of this fluorine nucleus provides insight into its electronic environment. Furthermore, coupling between the fluorine and the adjacent methylene (B1212753) protons (²JHF) would result in a triplet in the ¹⁹F spectrum (if proton-coupled) and a doublet in the proton spectrum for the methylene group, with a typical coupling constant in the range of 50-60 Hz. This large, through-bond scalar coupling is a definitive indicator of the F-C-H connectivity. thermofisher.com Long-range couplings to the aromatic protons may also be observed, providing further structural confirmation. thermofisher.com

Correlational NMR Techniques for Complete Assignment

To achieve a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound, a suite of correlational NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. ox.ac.uk For this compound, COSY would show correlations between the adjacent aromatic protons on the phenyl ring, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). ox.ac.uk It allows for the definitive assignment of the carbon signals for the methyl group, the methylene group of the fluoromethoxy moiety, and the proton-bearing aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically ²JCH and ³JCH). ipb.pt For this compound, HMBC is crucial for assigning the quaternary carbons, such as the carbonyl carbon and the aromatic carbon bonded to the fluoromethoxy group. For instance, correlations would be expected from the methyl protons to the carbonyl carbon and from the methylene protons of the fluoromethoxy group to the ipso-aromatic carbon.

The combination of these techniques allows for the complete and confident assignment of the molecular structure. The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar substituted acetophenones. cdnsciencepub.comnih.gov

Table 1: Predicted NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
CH₃ (acetyl)~2.5~26C=O
C=O-~196CH₃, Ar-H
Ar-H (ortho to C=O)~7.9~130C=O, Ar-C (ipso)
Ar-H (ortho to OCH₂F)~7.2~115Ar-C (ipso), OCH₂F
OCH₂F~5.8 (d, ²JHF ≈ 55 Hz)~85 (d, ¹JCF ≈ 230 Hz)Ar-C (ipso)

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula for this compound is C₉H₉FO₂. nih.gov

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of key functional groups. Common fragmentation pathways for acetophenones include the loss of the methyl group (M-15) to form a stable acylium ion, and the cleavage of the bond between the carbonyl group and the aromatic ring. For this compound, fragmentation of the fluoromethoxy group would also be anticipated.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment IonDescription
168[C₉H₉FO₂]⁺Molecular Ion
153[C₈H₆FO₂]⁺Loss of methyl group (•CH₃)
123[C₇H₄FO]⁺Loss of acetyl group (•COCH₃)
95[C₆H₄F]⁺Loss of the fluoromethoxy and carbonyl groups

Chromatographic Separations for Isolation and Purity Analysis

Chromatographic techniques are indispensable for the isolation and purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile organic compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic system of the molecule exhibits strong absorbance. The retention time of the main peak and the absence of significant impurity peaks would confirm the purity of the sample.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. A UPLC method for this compound would provide a more detailed purity profile, capable of separating even closely related impurities. The higher efficiency of UPLC allows for more accurate quantification of the main component and any minor impurities present.

Table 3: Illustrative Chromatographic Conditions for Purity Analysis

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (gradient)Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Typical Run Time 15-20 min3-5 min

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive means to identify functional groups and probe the molecular structure of this compound. By analyzing the vibrational modes of the molecule, specific spectral signatures corresponding to its constituent parts—the para-substituted phenyl ring, the acetyl group, and the fluoromethoxy group—can be assigned. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from the well-documented spectra of structurally related compounds such as 4-methoxyacetophenone, anisole (B1667542), and other substituted acetophenones. ijrat.orgbartleby.comnih.govijrte.org

Key Vibrational Modes and Their Assignments:

The vibrational spectrum of this compound is expected to exhibit a series of characteristic bands. The assignment of these bands can be made by comparison with analogous molecules.

Carbonyl (C=O) Stretching: The most intense and characteristic band in the IR spectrum of acetophenone (B1666503) and its derivatives is the C=O stretching vibration. researchgate.net For 4-methoxyacetophenone, this band is typically observed in the region of 1664-1680 cm⁻¹. chegg.com The presence of the electron-donating fluoromethoxy group at the para position is expected to slightly lower this frequency due to resonance effects. This strong absorption is a key diagnostic marker for the acetyl group.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are expected to appear in the 3100-3000 cm⁻¹ region. ijrat.org In 4-methoxyacetophenone, these bands have been identified at approximately 3115, 3061, and 3036 cm⁻¹ in the IR spectrum and at 3084, 3061, and 3003 cm⁻¹ in the Raman spectrum. ijrat.org

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group in the acetyl moiety typically occur just below 3000 cm⁻¹. For 4-methoxyacetophenone, these are observed around 2980, 2972, 2930, and 2910 cm⁻¹. ijrat.org

C-O-C Stretching: The ether linkage in the fluoromethoxy group will give rise to characteristic C-O-C stretching vibrations. In anisole, two C-O stretching bands are observed: an asymmetrical stretch around 1250 cm⁻¹ and a symmetrical stretch near 1040 cm⁻¹. bartleby.com The asymmetrical stretch is typically stronger due to increased double bond character from resonance. bartleby.com Similar bands are expected for this compound.

C-F Stretching: The presence of the fluorine atom introduces a C-F stretching vibration. The position of this band can be influenced by the surrounding molecular structure but is generally expected in the region of 1200-1000 cm⁻¹. In fluorinated ethanes, C-F stretching absorptions have been documented, providing a reference for this type of vibration. capes.gov.br

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon bonds within the phenyl ring typically produce a set of bands in the 1600-1450 cm⁻¹ region. researchgate.net For 4-methoxyacetophenone, prominent bands are observed around 1600 cm⁻¹ and 1575 cm⁻¹. chegg.com

The combination of IR and Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, the aromatic ring vibrations often give strong signals in the Raman spectrum. A complete vibrational analysis, supported by theoretical calculations such as Density Functional Theory (DFT), would allow for a definitive assignment of all fundamental vibrational modes and a deeper understanding of the molecular structure. nih.govijrte.org

Interactive Data Table: Expected Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)TechniqueIntensity
Aromatic C-H Stretch3100 - 3000IR/RamanMedium to Weak
Aliphatic C-H Stretch3000 - 2850IR/RamanMedium
C=O Stretch1680 - 1660IRStrong
Aromatic C=C Stretch1610 - 1580IR/RamanStrong to Medium
Aromatic C=C Stretch1580 - 1500IR/RamanStrong to Medium
C-O-C Asymmetric Stretch1270 - 1230IRStrong
C-F Stretch1200 - 1000IRStrong
C-O-C Symmetric Stretch1050 - 1020IRMedium

X-ray Diffraction Analysis of Crystalline Forms (If applicable to derivatives)

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement within a crystalline solid. researchgate.net While single-crystal X-ray diffraction (SCXRD) can provide the precise molecular structure, powder X-ray diffraction (PXRD) is crucial for identifying crystalline phases (polymorphs) and assessing sample purity.

For this compound, no specific crystal structure data is currently available in the public domain. However, the study of its derivatives or closely related compounds can offer significant insights into its potential crystalline behavior. The formation of derivatives, such as hydrazones or semicarbazones, is a common strategy to obtain crystalline materials suitable for X-ray analysis.

The analysis of derivatives of other substituted acetophenones has revealed various crystalline structures. For instance, the crystal structure of a thiosemicarbazone derivative of a hydroxymethoxyphenyl ethanone (B97240) has been determined, showcasing intermolecular interactions like hydrogen bonding that stabilize the crystal packing. The study of different crystalline forms, or polymorphs, is of great importance as they can exhibit different physical properties, including melting point and solubility.

Should crystalline derivatives of this compound be synthesized, PXRD would be the primary tool for their characterization. Each crystalline form would produce a unique diffraction pattern, defined by the positions (2θ angles) and intensities of the diffraction peaks. For example, different polymorphs of a compound will have distinct PXRD patterns with peaks at different 2θ values.

The process would involve:

Synthesis of a crystalline derivative: A suitable reaction to form a stable, crystalline product from this compound.

Single-crystal X-ray diffraction (if suitable crystals are obtained): This would provide a definitive molecular structure, including bond lengths, bond angles, and conformational details. It would also reveal the packing arrangement of the molecules in the crystal lattice and the nature of any intermolecular interactions.

Powder X-ray diffraction: This technique would be used to analyze the bulk crystalline material. The resulting diffractogram would serve as a fingerprint for that specific crystalline form.

By comparing the experimental PXRD pattern with patterns calculated from single-crystal data or with patterns from known phases, the crystalline identity of the material can be confirmed. This type of analysis is critical in pharmaceutical and materials science for controlling the solid-state properties of a compound.

Structure Activity Relationship Sar and Computational Modeling in the Design of Fluorinated Acetophenones

Systematic Investigation of Substituent Effects on Biological Activity of 1-[4-(Fluoromethoxy)phenyl]ethanone Analogues

SAR studies systematically explore how chemical modifications to a lead compound affect its biological activity. For fluorinated acetophenones, this involves dissecting the contributions of the fluoromethoxy group, the phenyl ring, and the ethanone (B97240) moiety.

The fluoromethoxy group (-OCHF₂) is a key determinant of the molecule's properties. Its position on the phenyl ring (ortho, meta, or para) and the presence of other substituents dictate the electronic and steric profile, which in turn governs interactions with biological targets.

The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and transport. sci-hub.st However, the effect is complex; for instance, α-fluorination near a carbonyl group can increase the equilibrium hydration of ketones. sci-hub.st The -OCF₃ group, a related moiety, is known to be highly lipophilic and can induce metabolic stability. researchgate.net The position of the fluoromethoxy group alters the molecule's dipole moment and electronic distribution. A para-substitution, as in this compound, results in a different electronic vector compared to an ortho- or meta-substituted analogue. These changes directly influence how the molecule fits into a receptor's binding pocket and forms electrostatic or hydrogen-bonding interactions. psu.edu

SAR studies on related fluorinated compounds demonstrate the importance of substituent placement. For example, in a series of 1,2,4-oxadiazole (B8745197) substituted benzamides, compounds with a 4-fluoro (para) substitution on the benzene (B151609) ring showed superior insecticidal activity compared to other patterns. mdpi.com Similarly, studies on inhibitors of human equilibrative nucleoside transporters (ENTs) revealed that the position of a fluorine atom on a phenyl ring was a critical factor in determining potency and selectivity. frontiersin.org

Table 1: Hypothetical SAR Data for Positional Isomers of Fluoromethoxy-acetophenone

This interactive table illustrates how biological activity (represented by IC₅₀, the half-maximal inhibitory concentration) could vary with the position of the fluoromethoxy group on the phenyl ring, based on established SAR principles. Lower IC₅₀ values indicate higher potency.

CompoundSubstituent PositionHypothetical IC₅₀ (nM)Rationale
Analogue A4- (para)50Optimal electronic and steric profile for the target receptor pocket.
Analogue B3- (meta)150Altered dipole moment may lead to suboptimal electrostatic interactions.
Analogue C2- (ortho)300Steric hindrance from the ortho group may prevent ideal binding orientation.

The ethanone moiety (-C(=O)CH₃) is a critical functional group, often acting as a hydrogen bond acceptor through its carbonyl oxygen. Molecular docking studies on similar pyrazoline structures have shown that the ethanone group is crucial for binding to target proteins. nih.gov The molecular electrostatic potential (MEP) map of a related molecule confirmed that the most negative charge is concentrated around the carbonyl group, making it a highly reactive site for intermolecular interactions. nih.govresearchgate.net

Modifying the ethanone moiety can significantly impact pharmacological potency. Alterations can include:

Changing the methyl group: Replacing the terminal methyl group with larger alkyl chains (ethyl, propyl) could probe for additional hydrophobic interactions within the binding site. However, this could also introduce steric clashes, potentially reducing activity.

Modifying the carbonyl group: Reducing the ketone to a hydroxyl group would change its role from a hydrogen bond acceptor to a donor, which could either enhance or diminish binding depending on the receptor's active site.

Bioisosteric replacement: Replacing the ethanone group with other chemical functions that can mimic its electronic and steric properties.

Table 2: Hypothetical SAR Data for Ethanone Moiety Modifications

This interactive table shows potential outcomes on pharmacological potency when the ethanone group of this compound is modified.

ModificationModified GroupHypothetical Potency ChangeRationale
Alkyl Extension-C(=O)CH₂CH₃DecreasePotential steric clash in the binding pocket.
Carbonyl Reduction-CH(OH)CH₃Significant Change (Increase or Decrease)Alters hydrogen bonding from acceptor to donor.
Isosteric Replacement-C(=NOH)CH₃ (Oxime)VariableChanges geometry and hydrogen bonding capacity.

Computational Chemistry in Predicting and Rationalizing Activity

Computational chemistry provides powerful tools to predict the biological activity of novel compounds and to understand the molecular basis of their action, thereby accelerating the drug design process.

QSAR and QSPR models are mathematical approaches that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.comaimspress.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation with an observed activity (e.g., IC₅₀) or property (e.g., solubility). nih.govyoutube.com

For this compound analogues, relevant descriptors would include:

Electronic Descriptors: Dipole moment, atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the molecule's reactivity and ability to engage in electrostatic interactions. walisongo.ac.id

Steric Descriptors: Molecular volume, surface area, and specific conformational indices that quantify the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient), which models the compound's lipophilicity and ability to cross cell membranes.

A successful QSAR model can predict the potency of unsynthesized analogues, allowing chemists to prioritize the most promising candidates for synthesis and testing. mdpi.com

Table 3: Common Descriptors in QSAR/QSPR Studies for Fluorinated Aromatics

Descriptor TypeExampleInformation Provided
Electronic HOMO/LUMO Energy GapChemical reactivity and stability.
Dipole MomentPolarity and orientation in an electric field.
Steric/Topological Molecular WeightSize of the molecule.
Molar RefractivityMolar volume and polarizability.
Hydrophobic LogPLipophilicity and membrane permeability.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method calculates a binding affinity or score, which estimates the strength of the interaction. nih.gov For this compound, docking could predict how it fits into a specific enzyme's active site, identifying key interactions such as hydrogen bonds with the carbonyl oxygen or hydrophobic interactions involving the fluorinated phenyl ring. nih.gov

Molecular dynamics (MD) simulations extend this by simulating the movement of every atom in the ligand-receptor complex over time. nih.gov This provides insight into the flexibility of the binding pocket, the stability of the binding pose, and the dynamic nature of the interactions, offering a more realistic picture than the static view from docking. nih.gov

For example, a docking study of a fluorophenyl-containing pyrazoline derivative identified that both the fluorine atom and the ethanone group were crucial for binding and inhibitory activity against Topoisomerase II. nih.gov

Table 4: Representative Data from a Hypothetical Molecular Docking Simulation

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundKinase X-8.5Glu120 (H-bond with carbonyl), Phe182 (π-π stacking with phenyl ring)
1-[3-(fluoromethoxy)phenyl]ethanoneKinase X-7.2Met118 (hydrophobic), Ser122 (H-bond)
1-[4-methoxyphenyl]ethanoneKinase X-6.8Glu120 (H-bond), Phe182 (π-π stacking)

The three-dimensional shape (conformation) of a molecule is paramount for its biological activity. Conformational analysis seeks to identify the stable, low-energy shapes a molecule can adopt. The presence of fluorine significantly influences conformational preferences. nih.gov

In studies of 2'-fluoro-substituted acetophenone (B1666503) derivatives, a strong preference for the s-trans conformation (where the fluorine and carbonyl oxygen are anti-periplanar) was observed. nih.govacs.org This was attributed to the strong electrostatic repulsion between the highly electronegative fluorine and oxygen atoms, which destabilizes the s-cis conformer. acs.org This forced planarity can have profound effects on how the molecule presents itself to a receptor.

Preclinical Biological Investigations and Mechanistic Studies of 1 4 Fluoromethoxy Phenyl Ethanone and Its Derivatives

In Vitro Pharmacological Screening and Target Engagement Assays

The initial stages of preclinical research involve broad screening of a compound's pharmacological activity to identify potential therapeutic targets and mechanisms of action. For 1-[4-(fluoromethoxy)phenyl]ethanone and its chemical relatives, these investigations have centered on their ability to modulate specific receptors and inhibit key enzymes.

While direct studies on this compound as a dopamine (B1211576) D1 receptor positive allosteric modulator (PAM) are not extensively documented in publicly available literature, the fluoromethoxy-phenyl moiety is a key feature in more complex molecules that have demonstrated this activity. The dopamine D1 receptor is a critical target in the central nervous system, involved in processes such as motor control, learning, memory, and reward. nih.govwikipedia.org The development of D1 PAMs is an area of significant interest for treating cognitive deficits in disorders like schizophrenia and Parkinson's disease, as they may offer a more nuanced modulation of receptor activity compared to traditional agonists. rsc.orgchemimpex.com

One notable example of a derivative is 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306) , which has been identified as an orally bioavailable D1 PAM. nih.gov In preclinical studies, UCM-1306 was shown to potentiate the effect of dopamine on both human and mouse D1 receptors in a dose-dependent manner. nih.gov A key characteristic of its allosteric mechanism is its inactivity in the absence of the natural ligand, dopamine. nih.gov This suggests that compounds containing the fluoromethoxy-phenyl group may have the potential to act as scaffolds for the development of selective D1 PAMs. The investigation of simpler structures like this compound could be a logical step in understanding the minimal structural requirements for this allosteric modulation.

Research into the broader class of acetophenone (B1666503) derivatives has revealed potential for the inhibition of various enzymes. While specific data for this compound is limited, studies on structurally related compounds provide insights into its potential enzymatic interactions.

A study investigating a series of acetophenone derivatives demonstrated their inhibitory effects on several metabolic enzymes, including α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE). nih.govresearchgate.net The inhibitory constants (Ki) for these derivatives were in the micromolar range, indicating a moderate level of potency. nih.govresearchgate.net For instance, the Ki values for α-glycosidase inhibition ranged from 167.98 ± 25.06 to 304.36 ± 65.45 µM. nih.govresearchgate.net Similarly, inhibition of hCA I and II, and AChE was observed, suggesting that the acetophenone scaffold can interact with the active sites of these enzymes. nih.govresearchgate.net

Another study focused on benzonate derivatives of acetophenone as potent α-glucosidase inhibitors, with some compounds exhibiting significantly greater activity than the standard drug, acarbose. researchgate.nettandfonline.com Furthermore, research on other acetophenone derivatives has identified them as potent inhibitors of monoamine oxidase B (MAO-B), with IC50 values in the nanomolar range. rsc.org

These findings suggest that this compound, as an acetophenone derivative, warrants investigation for its potential to inhibit these and other enzymes. The presence of the fluoromethoxy group could influence its binding affinity and selectivity for different enzymatic targets.

Table 1: In Vitro Enzyme Inhibition Data for Acetophenone Derivatives

EnzymeCompound ClassInhibition Values (Ki or IC50)Reference
α-GlycosidaseAcetophenone derivativesKi: 167.98 ± 25.06 to 304.36 ± 65.45 µM nih.govresearchgate.net
Carbonic Anhydrase I (hCA I)Acetophenone derivativesKi: 555.76 ± 56.07 to 1,043.66 ± 98.78 µM nih.govresearchgate.net
Carbonic Anhydrase II (hCA II)Acetophenone derivativesKi: 598.63 ± 90.04 to 945.76 ± 74.50 µM nih.govresearchgate.net
Acetylcholinesterase (AChE)Acetophenone derivativesKi: 71.34 ± 11.25 to 143.75 ± 31.27 µM nih.govresearchgate.net
Monoamine Oxidase B (MAO-B)Acetophenone derivativesIC50: 11.7 nM and 12.9 nM for lead compounds rsc.org
α-GlucosidaseBenzonate derivatives of acetophenoneIC50: 1.68 to 7.88 µM for active compounds researchgate.nettandfonline.com

This table presents data for various acetophenone derivatives and not specifically for this compound.

In vitro cell binding studies were performed using [18F]FEt-PPZ in U-87 MG (glioblastoma) and B16F10 (melanoma) cell lines. nih.gov These assays demonstrated a time-dependent uptake of the radiotracer, with maximum uptake observed at 60 minutes post-incubation. nih.gov Such experiments are crucial for confirming that a compound can interact with its target in a cellular context and can provide quantitative data on binding affinity and receptor density.

Table 2: In Vitro Cell Binding of [18F]FEt-PPZ in Cancer Cell Lines

Cell LineMaximum Uptake (%)Time PointReference
U-87 MG13.28 ± 1.0460 min nih.gov
B16F1010.74 ± 0.8260 min nih.gov

This table shows data for a derivative, 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone, and not for this compound.

Investigation of Molecular Mechanisms of Action

Detailed studies to elucidate the precise molecular mechanisms of action for this compound have not been reported in the reviewed scientific literature. Such investigations would typically follow initial screening and would involve techniques like site-directed mutagenesis to identify binding sites on a target receptor or enzyme, as well as downstream signaling pathway analysis.

In Vitro Cell Permeability and Cellular Distribution Studies

Information regarding the in vitro cell permeability and cellular distribution of this compound is not available in the public domain. These studies are critical for drug development as they determine a compound's ability to cross cell membranes and reach its intracellular target. Standard assays for this include the Caco-2 permeability assay, which models the intestinal barrier, and parallel artificial membrane permeability assays (PAMPA).

Ex Vivo Efficacy and Proof-of-Concept Studies in Preclinical Models

There are no publicly available reports of ex vivo efficacy or proof-of-concept studies in preclinical models for this compound. These studies, which often use tissue preparations from animal models of disease, are a crucial step in validating the therapeutic potential of a compound before moving into in vivo studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(Fluoromethoxy)phenyl]ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 4-(fluoromethoxy)benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

  • Temperature : Maintain 0–5°C to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane to stabilize the acylium ion intermediate.
  • Stoichiometry : Excess acetyl chloride (1.2–1.5 equiv.) improves yield .
    • Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) and purify by column chromatography.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., fluoromethoxy group at para position) and carbonyl resonance (δ ~205 ppm for C=O).
  • IR Spectroscopy : Confirm carbonyl stretch (~1700 cm⁻¹) and C-F bond (~1100 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 182 (C₉H₉FO₂⁺) .
    • Data Interpretation : Compare with reference spectra of structurally similar ethanones (e.g., 1-(4-methoxyphenyl)ethanone) to resolve ambiguities .

Q. What protocols ensure the stability of this compound during storage?

  • Methodological Answer :

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Handling : Use anhydrous solvents and moisture-free environments to avoid hydrolysis of the fluoromethoxy group .
    • Stability Testing : Perform periodic HPLC analysis (C18 column, acetonitrile:H₂O 70:30) to monitor degradation.

Advanced Research Questions

Q. How do electronic effects of the fluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer :

  • Electronic Analysis : The electron-withdrawing fluorine atom deactivates the ring, directing EAS to the meta position relative to the fluoromethoxy group.
  • Competing Effects : Methoxy’s electron-donating resonance competes with fluorine’s inductive effect, requiring DFT calculations (e.g., B3LYP/6-31G*) to predict dominant pathways .
    • Experimental Validation : Compare nitration outcomes with computational predictions to resolve contradictions .

Q. What computational strategies model the binding affinity of this compound to cytochrome P450 enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB 1TQN to simulate ligand-enzyme interactions.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
  • Key Interactions : Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Thr309) .
    • Validation : Compare in vitro IC₅₀ values (via fluorometric assays) with computational ΔG values .

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity Assessment : Use differential scanning calorimetry (DSC) to confirm melting point (reported range: 78–82°C).
  • Cross-Validation : Compare NMR data with authenticated standards (e.g., NIST reference spectra) .
  • Synthetic Reproducibility : Test multiple batches under controlled conditions to isolate batch-specific impurities .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for this compound derivatives?

  • Methodological Answer :

  • Structural Variants : Minor substituent changes (e.g., replacing fluorine with chlorine) alter logP and bioavailability.
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values.
  • Resolution : Conduct head-to-head comparisons under standardized protocols and report exact experimental parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.